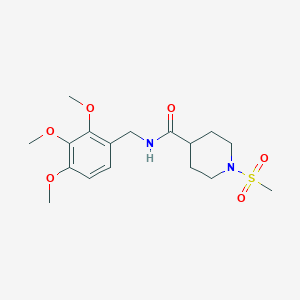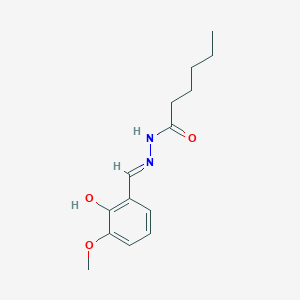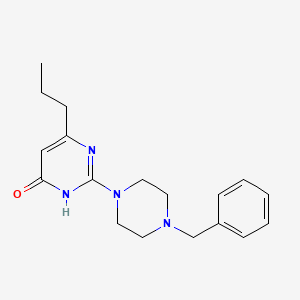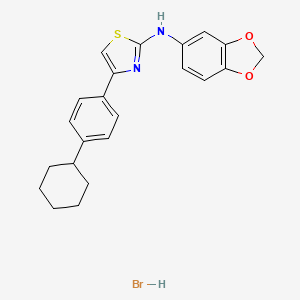![molecular formula C15H15NO5 B6086707 3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B6086707.png)
3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione, also known as DMAMCL, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione has been found to exhibit anti-tumor activity and has been studied as a potential candidate for cancer treatment. In materials science, 3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione has been used as a building block for the synthesis of novel organic materials with potential applications in electronic devices. In catalysis, 3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione has been studied as a potential catalyst for various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione is not fully understood, but it is believed to involve inhibition of certain enzymes involved in cell proliferation and DNA replication. 3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione has been found to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione has also been found to exhibit anti-inflammatory and antioxidant activity, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione has several advantages for lab experiments, including its relatively simple synthesis method, its stability, and its potential for use in a range of applications. However, 3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione also has some limitations, including its low solubility in certain solvents and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione, including:
1. Further studies on the mechanism of action of 3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione, including identification of its molecular targets and pathways of action.
2. Development of more efficient synthesis methods for 3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione and its derivatives.
3. Investigation of the potential therapeutic applications of 3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione in other disease areas, such as neurodegenerative disorders and infectious diseases.
4. Exploration of the potential use of 3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione in materials science, such as its use as a building block for the synthesis of novel organic materials with unique properties.
5. Investigation of the potential use of 3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione as a catalyst for various chemical reactions.
Conclusion
In conclusion, 3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione is a chemical compound with potential applications in various scientific fields, including medicinal chemistry, materials science, and catalysis. Its anti-tumor activity and potential therapeutic applications make it an area of active research. Further studies are needed to fully understand its mechanism of action and potential applications in other disease areas.
Synthesemethoden
3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione can be synthesized through a multi-step process involving several chemical reactions. The first step involves the condensation of 2,4-dimethoxyaniline with ethyl acetoacetate to form a Schiff base, which is then cyclized with acetic anhydride to form the pyran-2,4(3H)-dione ring. The resulting compound is then treated with methyl iodide to introduce the methyl group at position 6 of the pyran ring, followed by treatment with formaldehyde to form the imine group at position 3 of the pyran ring. The final product is obtained through reduction of the imine group with sodium borohydride.
Eigenschaften
IUPAC Name |
3-[(2,4-dimethoxyphenyl)iminomethyl]-4-hydroxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-9-6-13(17)11(15(18)21-9)8-16-12-5-4-10(19-2)7-14(12)20-3/h4-8,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFDDFBDBTVIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NC2=C(C=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2,4-Dimethoxyphenyl)amino]methylene}-6-methylpyran-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethyl]phenol](/img/structure/B6086636.png)

![2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086657.png)
![11-bromo-14H-benzo[4,5]isoquino[2,1-a]perimidin-14-one](/img/structure/B6086659.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6086666.png)
![5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086679.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1,4-dimethyl-2-piperazinyl)acetamide](/img/structure/B6086686.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6086691.png)
![2-{1-[(2-phenylethyl)amino]propylidene}-1,3-cyclopentanedione](/img/structure/B6086715.png)


![4-(3-hydroxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6086737.png)